
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methylsulfonyl group and an o-tolyl group attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of o-tolylamine with a suitable sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors. This approach allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrrole ring can be reduced under specific conditions to yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
3-(Methylsulfonyl)-2-phenyl-1H-pyrrole: Similar structure but with a phenyl group instead of an o-tolyl group.
3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole: Similar structure but with a p-tolyl group instead of an o-tolyl group.
3-(Methylsulfonyl)-2-(m-tolyl)-1H-pyrrole: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
2-(2-methylphenyl)-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C12H13NO2S/c1-9-5-3-4-6-10(9)12-11(7-8-13-12)16(2,14)15/h3-8,13H,1-2H3 |
InChIキー |
NPGNXYHCIBZGQR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C(C=CN2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


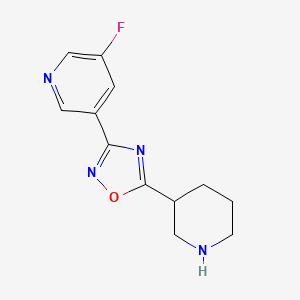
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)

![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)
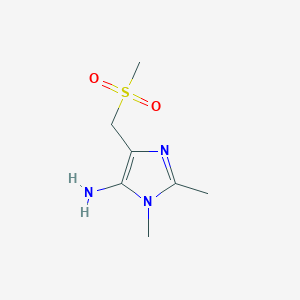
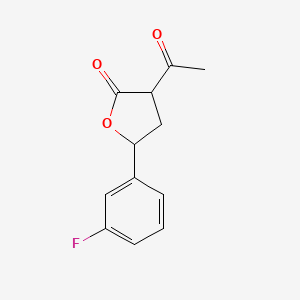
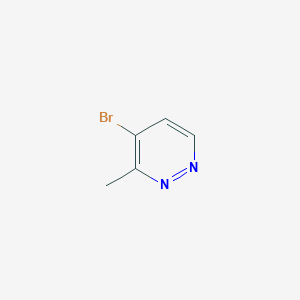
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)


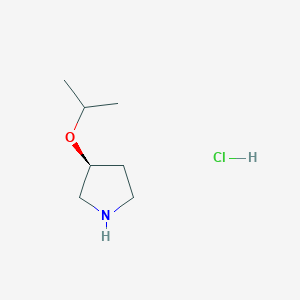
![Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate](/img/structure/B15056098.png)
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride](/img/structure/B15056107.png)
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride](/img/structure/B15056112.png)
